molecular formula C34H21N8Na3O14S3 B13401814 Acid Brown 440

Acid Brown 440

Cat. No.: B13401814
M. Wt: 930.7 g/mol
InChI Key: JHBDBLPKFHKYRW-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Acid Brown 440 is a synthetic dye primarily used in the textile industry for dyeing fabrics such as cotton, silk, and nylon. It is known for producing a dark brown to red-brown color. The compound is also utilized in the dyeing of paints, inks, and plastic products .

Preparation Methods

Acid Brown 440 is synthesized through a multi-step chemical process. The primary synthetic route involves the reaction of p-dinitroaniline with guanidine or allylamine. This is followed by further reactions to produce the final dye compound . The industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity of the dye.

Chemical Reactions Analysis

Acid Brown 440 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: this compound can be reduced using reducing agents, resulting in the breakdown of the dye structure.

    Substitution: The dye can undergo substitution reactions where functional groups in the molecule are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium dithionite. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Acid Brown 440 has several scientific research applications:

Mechanism of Action

The mechanism of action of Acid Brown 440 involves its interaction with the molecular targets in the substrate it is applied to. The dye molecules form strong bonds with the fibers of the textile, ensuring a durable and colorfast connection. This interaction is facilitated by the sulfonic acid groups in the dye, which carry a negative charge and form strong bonds with the positively charged sites on protein fibers .

Comparison with Similar Compounds

Acid Brown 440 can be compared with other similar compounds such as Acid Brown 14 and Acid Brown 354. These dyes share similar applications and chemical properties but differ in their molecular structures and specific uses. For instance, Acid Brown 14 is also used in textile dyeing but has a different shade and chemical composition. Acid Brown 354 is used in wastewater treatment studies due to its unique adsorption properties .

Conclusion

This compound is a versatile dye with a wide range of applications in various industries Its unique chemical properties and interactions make it an important compound for scientific research and industrial use

Properties

Molecular Formula

C34H21N8Na3O14S3

Molecular Weight

930.7 g/mol

IUPAC Name

trisodium;4-[[3-[(4-anilino-3-sulfonatophenyl)diazenyl]-2,6-dihydroxy-5-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C34H24N8O14S3.3Na/c43-29-16-24(58(51,52)53)13-18-12-23(57(48,49)50)15-26(31(18)29)38-41-32-33(44)27(39-36-20-6-9-22(10-7-20)42(46)47)17-28(34(32)45)40-37-21-8-11-25(30(14-21)59(54,55)56)35-19-4-2-1-3-5-19;;;/h1-17,35,43-45H,(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3

InChI Key

JHBDBLPKFHKYRW-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=C(C(=C(C(=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-])O)N=NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C=C6O)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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